

The Discovery and Development of SR2211: A Potent and Selective ROR γ Inverse Agonist

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Compound of Interest

Compound Name: SR2211

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A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

The Retinoic acid receptor-related orphan receptor gamma (ROR γ) has emerged as a critical therapeutic target for a range of autoimmune and inflammatory diseases.^{[1][2]} An isoform of ROR γ , ROR γ t, is the master regulator of T helper 17 (Th17) cell differentiation, a lymphocyte lineage implicated in the pathogenesis of conditions such as multiple sclerosis, rheumatoid arthritis, and psoriasis through its production of the pro-inflammatory cytokine Interleukin-17 (IL-17).^{[1][2]} Consequently, the identification of small molecule modulators that can suppress ROR γ t activity has been a major focus of drug discovery efforts. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical development of **SR2211**, a potent and selective synthetic inverse agonist of ROR γ .

Discovery and Synthesis

SR2211 was developed through a focused medicinal chemistry effort aimed at improving the properties of an earlier dual ROR α / γ inverse agonist, SR1001.^[1] The goal was to enhance selectivity for ROR γ and improve pharmacokinetic properties. The chemical synthesis of **SR2211**, chemically named 1,1,1,3,3,3-hexafluoro-2-(2-fluoro-4'-((4-(pyridin-4-ylmethyl)piperazin-1-yl)methyl)-[1,1'-biphenyl]-4-yl)propan-2-ol, has been described in detail.^[1]

Mechanism of Action: A Selective ROR γ Inverse Agonist

SR2211 functions as an inverse agonist of ROR γ , meaning it reduces the constitutive activity of the receptor. This was demonstrated through a series of in vitro experiments that characterized its binding affinity, functional potency, and selectivity.

Quantitative Data Summary

The key quantitative metrics for **SR2211**'s activity are summarized in the table below.

Parameter	Value	Target	Assay Type	Reference
K _i	105 nM	ROR γ	Radioligand Binding Assay	[1][3]
IC ₅₀	~320 nM	ROR γ	Gal4-ROR γ LBD Cotransfection Assay	[1][3][4]

Key Preclinical Experiments and Protocols

The characterization of **SR2211** involved several key in vitro and in vivo experiments to establish its mechanism of action, potency, selectivity, and preliminary efficacy.

In Vitro Characterization

1. Radioligand Binding Assay

This assay was performed to determine the binding affinity of **SR2211** to the ROR γ ligand-binding domain (LBD).[\[1\]](#)

- Principle: A competition binding assay was used, where the ability of increasing concentrations of **SR2211** to displace a radiolabeled ligand ([³H]T0901317, also known as T1317) from the purified GST-ROR γ -LBD protein was measured.[\[1\]](#) The assay was performed in a Scintillation Proximity Assay (SPA) format.[\[1\]](#)
- Protocol:

- A reaction mixture was prepared containing 0.25 mg of Glutathione YSI beads, 1 μ g of GST-RORy-LBD, and 5 nM of [³H]T1317 in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 10% glycerol, 0.01% BSA, and complete protease inhibitor).[1]
- Varying concentrations of **SR2211** were added to the mixture.[1]
- The components were incubated for 20 hours with gentle mixing.[1]
- The amount of bound radioligand was quantified using a TopCount scintillation counter.[1]
- The Ki value was calculated from the IC₅₀ value using the Cheng-Prusoff equation and GraphPad Prism software.[1]

2. Cotransfection Reporter Assays

These cell-based assays were crucial for determining the functional activity of **SR2211** as an inverse agonist and for assessing its selectivity.[1]

- Principle: HEK293T cells were co-transfected with plasmids encoding for a chimeric receptor (Gal4 DNA binding domain fused to the RORy LBD) and a reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS). The inverse agonist activity of **SR2211** was measured as a decrease in luciferase expression.[1] A similar approach was used with full-length RORy and a ROR response element (RORE) driving luciferase expression.[1]
- Protocol (Gal4-RORy LBD Assay):
 - HEK293T cells were maintained in DMEM supplemented with 10% fetal bovine serum.[1]
 - Cells were co-transfected in bulk (1x10⁶ cells in a 6 cm plate) with a 1:1 ratio of the Gal4-RORy LBD expression plasmid and the UAS-luciferase reporter plasmid using FuGene6 transfection reagent (1:3 DNA to lipid ratio).[5]
 - The following day, cells were replated into 384-well plates at a density of 10,000 cells per well.[5]

- After 4 hours, cells were treated with various concentrations of **SR2211** or DMSO as a vehicle control.[5]
- Following a 20-hour incubation, luciferase activity was measured using the BriteLite Plus reagent and an Envision plate reader.[5]
- Data was normalized to the DMSO-treated cells to determine the fold change in luciferase activity.[5]
- Selectivity Profiling: To assess selectivity, similar cotransfection assays were performed using the LBDs of other nuclear receptors, including ROR α , LXR α , and FXR.[1] **SR2211** showed minimal to no activity on these receptors, demonstrating its selectivity for ROR γ .[1]

3. IL-17 and IL-23R Expression in EL-4 Cells

To confirm the functional consequence of ROR γ inhibition in a relevant cell type, the effect of **SR2211** on the expression of ROR γ target genes, IL-17A and IL-23R, was measured in the murine T-lymphoma cell line EL-4.[1][3]

- Principle: EL-4 cells were stimulated with phorbol 12-myristate 13-acetate (PMA) and ionomycin to induce IL-17 production. The effect of **SR2211** pre-treatment on the mRNA levels of IL-17A and IL-23R was quantified by real-time PCR, and intracellular IL-17 protein levels were measured by flow cytometry.[1]
- Real-Time PCR Protocol:
 - EL-4 cells were pre-treated with 5 μ M **SR2211** or DMSO for 20 hours.[1]
 - Cells were then stimulated with PMA (50 ng/mL) and ionomycin (1 μ g/mL) for 5 hours.[1]
 - Total RNA was extracted, and cDNA was synthesized.
 - Quantitative PCR was performed to measure the relative expression levels of II17a and II23r, normalized to the housekeeping gene GAPDH.[1]
- Intracellular Flow Cytometry Protocol:
 - EL-4 cells were stimulated with PMA and ionomycin for 3 hours.[1]

- A protein transport inhibitor (BD GolgiPlug™) was added for the final 2 hours of stimulation to allow for intracellular accumulation of IL-17.[1]
- Cells were harvested, fixed, and permeabilized.
- Cells were then stained with a PE-conjugated anti-IL-17A antibody.[1]
- The percentage of IL-17A positive cells was determined by flow cytometry using an LSRII instrument.[1]

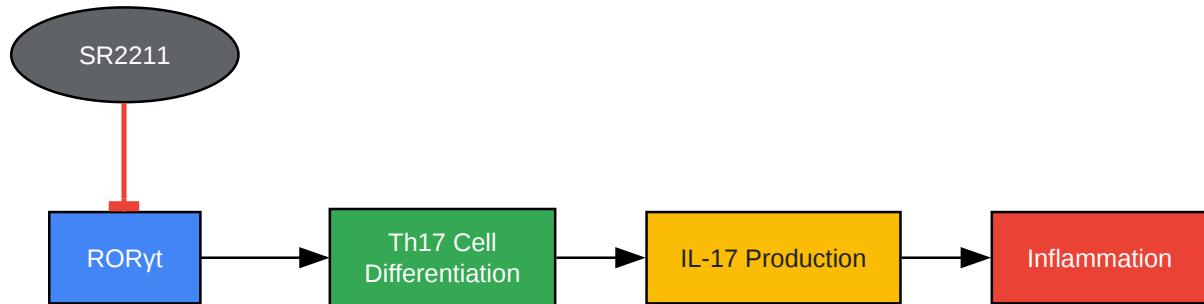
In Vivo Efficacy in a Model of Multiple Sclerosis

The potential therapeutic utility of ROR γ inverse agonists has been demonstrated in preclinical models of autoimmune diseases.[1][2] While detailed in vivo studies specifically for **SR2211** are not extensively published, the class of ROR γ inverse agonists has shown efficacy in the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis.[1]

- Principle: EAE is induced in mice by immunization with a myelin-derived peptide, such as MOG35-55, in complete Freund's adjuvant, leading to a T-cell mediated autoimmune attack on the central nervous system that results in paralysis.[6][7] The efficacy of a therapeutic agent is assessed by its ability to prevent or reduce the clinical signs of EAE.
- General EAE Protocol:
 - Female C57BL/6 mice are typically used.[6][7]
 - Mice are immunized subcutaneously with an emulsion of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) containing *Mycobacterium tuberculosis*.[6][8]
 - Pertussis toxin is administered intraperitoneally on the day of immunization and two days later to facilitate the entry of pathogenic T cells into the central nervous system.[6][7]
 - Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, ranging from no signs to moribund.
 - Treatment with the ROR γ inverse agonist or vehicle control would typically begin at the time of immunization (prophylactic) or after the onset of clinical signs (therapeutic).

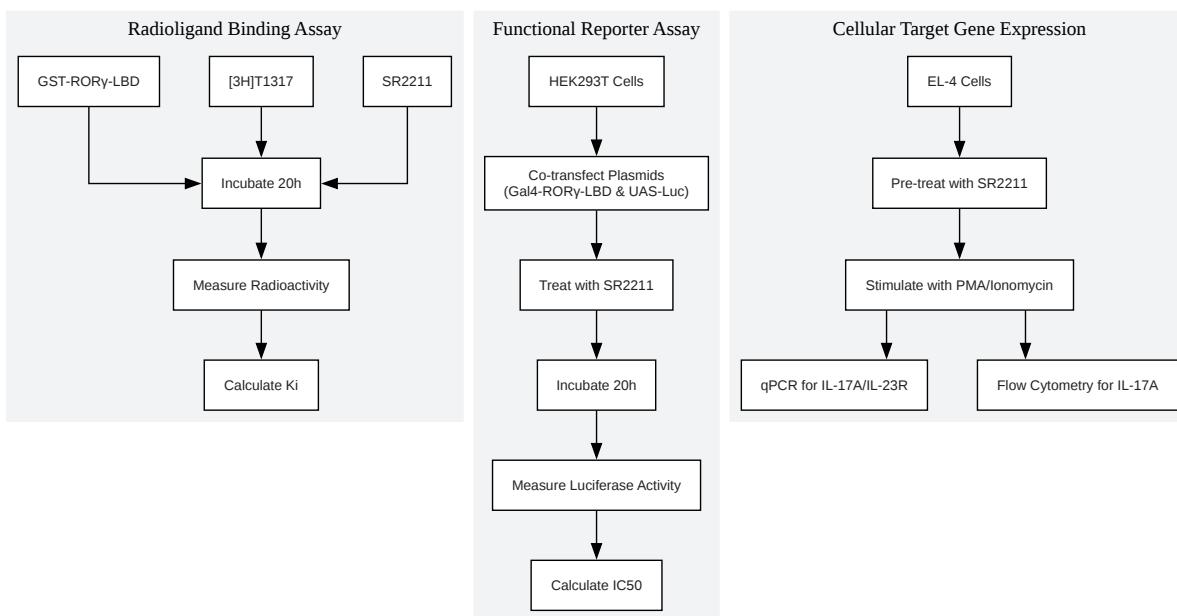
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by **SR2211** and the experimental workflows used in its characterization.



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Caption: RORyt signaling pathway and the inhibitory action of **SR2211**.

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Caption: In vitro experimental workflow for **SR2211** characterization.

Pharmacokinetics, Toxicology, and Clinical Development Status

Detailed pharmacokinetic and toxicology data for **SR2211** are not extensively available in the public domain. Such studies are critical components of preclinical drug development to assess

the absorption, distribution, metabolism, excretion (ADME), and safety profile of a new chemical entity.

The clinical development of ROR γ inverse agonists has been an active area of research, with several compounds entering clinical trials for autoimmune diseases.^{[9][10][11]} However, the development of some of these candidates has been challenged by safety concerns or lack of efficacy.^{[9][11]} There is no clear evidence from the available literature to suggest that **SR2211** itself has entered human clinical trials. The focus of published research on **SR2211** has primarily been on its utility as a potent and selective tool compound for studying the biology of ROR γ .

Conclusion

SR2211 is a well-characterized, potent, and selective ROR γ inverse agonist that has been instrumental in validating ROR γ as a therapeutic target for autoimmune diseases. Its discovery and preclinical evaluation have provided a strong foundation for the continued development of ROR γ modulators. The detailed experimental protocols and characterization data presented in this guide offer valuable information for researchers in the field of immunology and drug discovery. Further investigation into the *in vivo* pharmacology, pharmacokinetics, and safety of **SR2211** and related compounds will be crucial for the successful translation of ROR γ -targeted therapies to the clinic.

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